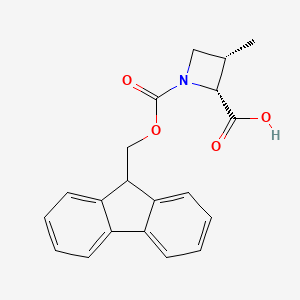![molecular formula C29H28N2O7 B13905654 1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13905654.png)
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine-2,4-dione core and a substituted oxolane ring. It is often studied for its potential biological activities and its role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, including the protection of functional groups, formation of the oxolane ring, and subsequent attachment of the pyrimidine-2,4-dione moiety. Common reagents used in these reactions include 4,4’-dimethoxytrityl chloride for protection and various bases and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Various substituents can be introduced to the oxolane ring or the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against flaviviruses.
Medicine: Investigated for its anticancer properties and its ability to inhibit abnormal cell growth.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of 1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to inhibit viral replication by interfering with the viral RNA polymerase. In cancer research, it may inhibit cell proliferation by targeting specific enzymes involved in cell cycle regulation.
類似化合物との比較
Similar Compounds
5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-uridine: Another nucleoside analog with antiviral properties.
2’-deoxy-5’-O-DMT-2’-fluoro-uridine: Known for its activity against yellow fever virus.
Uniqueness
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine-2,4-dione core and a substituted oxolane ring makes it a versatile compound for various applications in medicinal chemistry and drug development.
特性
分子式 |
C29H28N2O7 |
|---|---|
分子量 |
516.5 g/mol |
IUPAC名 |
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O7/c1-35-22-12-8-20(9-13-22)29(19-6-4-3-5-7-19,21-10-14-23(36-2)15-11-21)38-24-18-37-27(26(24)33)31-17-16-25(32)30-28(31)34/h3-17,24,26-27,33H,18H2,1-2H3,(H,30,32,34)/t24-,26+,27+/m0/s1 |
InChIキー |
ZAFYDTSNKMUVJC-WYMJOSIYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4CO[C@H]([C@@H]4O)N5C=CC(=O)NC5=O |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4COC(C4O)N5C=CC(=O)NC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B13905596.png)
![sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-indole](/img/structure/B13905599.png)


![Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13905625.png)

![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13905660.png)


